3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine
Overview
Description
- The bromine and chlorine substituents can be introduced through halogenation reactions using reagents like bromine or chlorine gas in the presence of catalysts such as iron(III) chloride.
Industrial Production Methods:
Industrial production of 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions .
Scientific Research Applications
Chemistry:
- 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
- This compound has shown potential as a pharmacophore in the design of kinase inhibitors, which are important in cancer therapy.
- It is also investigated for its antimicrobial and antiviral properties .
Industry:
Mechanism of Action
Future Directions
The future directions for research on 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine and related compounds could involve minimizing synthesis pathways, employing cheap reagents, and developing processes that prevent or reduce waste production . Additionally, the promising potential of these compounds as candidates for further anticancer therapeutic exploration has been highlighted .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine typically involves the following steps:
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Formation of the Pyrazolo[1,5-a]pyrimidine Core:
- The core structure can be synthesized through the cyclization of appropriate precursors such as 3-amino-4-bromo-5-chloropyrazole with 2-chloro-3-methylpyrimidine under basic conditions.
- Common reagents include sodium hydride or potassium carbonate in solvents like dimethylformamide or dimethyl sulfoxide.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
- The bromine and chlorine atoms in 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
- Common reagents include sodium azide, potassium thiolate, or primary amines.
-
Oxidation and Reduction Reactions:
- The compound can be oxidized using reagents like potassium permanganate or reduced using agents such as sodium borohydride.
Major Products:
- Substitution reactions typically yield derivatives with new functional groups replacing the halogens.
- Oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound, depending on the specific conditions used .
Comparison with Similar Compounds
3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine: can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:
Uniqueness:
- The presence of both bromine and chlorine substituents in this compound imparts unique reactivity and biological activity compared to its analogs. This dual halogenation can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-4-2-6(9)12-7(11-4)5(8)3-10-12/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDQBDDYGGYXPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484054 | |
Record name | Pyrazolo[1,5-a]pyrimidine, 3-bromo-7-chloro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10484054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58347-47-0 | |
Record name | Pyrazolo[1,5-a]pyrimidine, 3-bromo-7-chloro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10484054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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